molecular formula C12H12BrNO4 B2752944 (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman CAS No. 303793-60-4

(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman

Cat. No.: B2752944
CAS No.: 303793-60-4
M. Wt: 314.135
InChI Key: SQHPPCPCUFTPTG-SNAWJCMRSA-N
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Description

(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman is a synthetic organic compound belonging to the chroman family Chromans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman can undergo various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form different functional groups.

    Reduction: The nitrovinyl group can be reduced to an amine or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrovinyl group can yield nitro alcohols or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman involves its interaction with cellular proteins and enzymes. The nitrovinyl group can undergo Michael addition reactions with thiol groups in proteins, modulating their activity. This can lead to the activation or inhibition of various signaling pathways, such as the Nrf2-Keap1 pathway, which is involved in the cellular response to oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the bromine atom, methoxy group, and nitrovinyl group allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

5-bromo-6-methoxy-8-[(E)-2-nitroethenyl]-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO4/c1-17-10-7-8(4-5-14(15)16)12-9(11(10)13)3-2-6-18-12/h4-5,7H,2-3,6H2,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHPPCPCUFTPTG-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)C=C[N+](=O)[O-])OCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C(=C1)/C=C/[N+](=O)[O-])OCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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